molecular formula C6H8O4S B108088 2-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetic acid CAS No. 17236-25-8

2-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetic acid

Cat. No.: B108088
CAS No.: 17236-25-8
M. Wt: 176.19 g/mol
InChI Key: SLMDSFRWWIKZCT-UHFFFAOYSA-N
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Description

2-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetic acid is an organic compound with the molecular formula C6H8O4S. It is characterized by the presence of a thiophene ring with a sulfone group and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetic acid typically involves the oxidation of 2,3-dihydrothiophene derivatives. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the sulfone group. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production rate and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

2-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfone group is known to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Thiopheneacetic acid, 2,3-dihydro-, 1,1-dioxide
  • 2-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetic acid

Uniqueness

2-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetic acid stands out due to its unique combination of a thiophene ring with a sulfone group and an acetic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4S/c7-6(8)3-5-1-2-11(9,10)4-5/h1-2,5H,3-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMDSFRWWIKZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402381
Record name (1,1-Dioxo-2,3-dihydro-1H-1lambda~6~-thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17236-25-8
Record name 3-Thiopheneacetic acid, 2,3-dihydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17236-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1-Dioxo-2,3-dihydro-1H-1lambda~6~-thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetic acid
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